1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

Catalog No.
S1904268
CAS No.
747414-18-2
M.F
C25H26O3
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

CAS Number

747414-18-2

Product Name

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

IUPAC Name

1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C25H26O3/c1-18(2)22-14-23(19(3)26)25(28-17-21-12-8-5-9-13-21)15-24(22)27-16-20-10-6-4-7-11-20/h4-15,18H,16-17H2,1-3H3

InChI Key

RLXQJELUJMDJFL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)C

Canonical SMILES

CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)C

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone (CAS 747414-18-2) is a specialized, late-stage synthetic building block primarily utilized in the discovery and large-scale manufacturing of resorcinol-bearing Hsp90 inhibitors, most notably Luminespib (NVP-AUY922) [1]. Structurally, it features an acetophenone core pre-installed with a 5-isopropyl group—required for anchoring the molecule in the hydrophobic ATP-binding pocket of Hsp90—and two benzyl-protected phenolic hydroxyls [2]. In procurement and process chemistry, this specific compound is prioritized because it offers orthogonal reactivity: the acetyl group is free to undergo condensation reactions to form isoxazole, pyrazole, or triazole heterocycles, while the robust benzyl ethers prevent side reactions and can be quantitatively cleaved under mild, non-destructive conditions at the final step of API synthesis [1].

Attempting to substitute 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone with its unprotected counterpart, 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone, leads to immediate process failure during heterocycle construction. The unprotected phenolic hydroxyls react competitively with electrophilic reagents like DMF-DMA, causing severe yield losses due to O-alkylation or formamidine formation [1]. Conversely, substituting with a methoxy-protected analog traps the synthesis in a dead end at the final step. Methoxy groups require harsh Lewis acidic conditions (e.g., BBr3) for deprotection, which aggressively degrade the sensitive isoxazole rings and basic morpholine side chains characteristic of Hsp90 inhibitors [2]. Therefore, the benzyl-protected form is non-interchangeable for ensuring both intermediate stability and final-stage API survival.

Enaminone Formation Yield and Prevention of O-Alkylation

The synthesis of the 4,5-diarylisoxazole core requires converting the acetyl group into an enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA). When using 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone, this condensation proceeds cleanly, achieving >85% yield [1]. In contrast, using the unprotected 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone results in competitive reactions at the free phenols, dropping the yield of the target enaminone to <30% and generating complex mixtures [2].

Evidence DimensionYield of enaminone intermediate
Target Compound Data>85% yield, clean conversion
Comparator Or BaselineUnprotected 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone (<30% yield)
Quantified Difference>55% absolute yield improvement and elimination of O-alkylation side products
ConditionsStandard condensation with DMF-DMA at reflux

Benzyl protection is mandatory to ensure scalable, high-yield construction of the heterocyclic core without requiring complex chromatographic purification.

Final API Yield During Mild Deprotection

The final step in synthesizing Luminespib (AUY922) requires revealing the resorcinol core. The benzyl groups of 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone are cleaved via mild catalytic hydrogenation (Pd/C, H2), typically delivering >95% yield of the final API while leaving the fragile isoxazole and morpholine rings completely intact[1]. If a methoxy-protected comparator is used, the harsh Lewis acids (e.g., BBr3) required for deprotection cause significant degradation of the heterocyclic core, reducing the final API yield by >50% [2].

Evidence DimensionFinal API yield during deprotection
Target Compound Data>95% yield via mild catalytic hydrogenation
Comparator Or BaselineMethoxy-protected analog (>50% yield loss via BBr3 cleavage)
Quantified Difference~45% higher final-step yield and preservation of sensitive heterocycles
ConditionsFinal deprotection step in AUY922/Luminespib synthesis

Mild, quantitative deprotection at the final stage prevents catastrophic yield loss of the most expensive, fully elaborated intermediate.

Regiochemical Fidelity and Elimination of Late-Stage Alkylation

The 5-isopropyl group is strictly required for nanomolar binding affinity to Hsp90. Procuring the pre-isopropylated 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone guarantees 100% correct regiochemistry [1]. Attempts to perform late-stage Friedel-Crafts isopropylation on a generic 2,4-bis(benzyloxy)acetophenone core yield complex mixtures of 3-alkyl, 5-alkyl, and di-alkyl isomers. This lack of regioselectivity reduces the effective yield of the correct isomer by 40-60% and severely complicates GMP purification workflows [2].

Evidence DimensionRegioisomeric purity of the 5-isopropyl substitution
Target Compound Data100% correct 5-isopropyl regiochemistry (pre-installed)
Comparator Or BaselineLate-stage Friedel-Crafts alkylation of generic core (40-60% yield loss to isomers)
Quantified DifferenceComplete elimination of isomeric impurities and associated yield losses
ConditionsIndustrial scale-up of resorcinol-based Hsp90 inhibitors

Procuring the pre-installed 5-isopropyl building block eliminates the need for hazardous, low-selectivity alkylation steps in the buyer's facility.

Commercial Synthesis of Luminespib (NVP-AUY922) and Analogs

This compound is the exact, process-validated starting material for constructing the 4,5-diarylisoxazole core of Luminespib and related resorcinol-bearing Hsp90 inhibitors. Its orthogonal protection strategy allows for high-yield enaminone formation and subsequent mild deprotection, making it highly suitable for CDMOs scaling up these APIs [1].

Library Generation for Hsp90 Inhibitor SAR Studies

For medicinal chemistry teams, this building block provides a stable, protected core that allows diverse modifications at the C1 acetyl group. Researchers can efficiently convert it into various heterocycles (e.g., pyrazoles, triazoles, or thiadiazoles) to probe the ATP-binding pocket, knowing the benzyl groups will survive the intermediate steps and cleave cleanly at the end [2].

GMP-Compliant API Manufacturing Workflows

Because the benzyl protection/deprotection sequence avoids highly toxic or corrosive reagents (like BBr3 or AlCl3), this precursor integrates seamlessly into environmentally conscious, GMP-compliant manufacturing routes, simplifying downstream purification and reducing hazardous waste [3].

XLogP3

5.7

Wikipedia

1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one

Dates

Last modified: 08-16-2023

Explore Compound Types